2-(2-Chloropyridin-3-yl)acetic acid
Description
IUPAC Name: 2-(2-chloropyridin-3-yl)acetic acid.sigmaaldrich.commatrix-fine-chemicals.com
The systematic name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is this compound. sigmaaldrich.commatrix-fine-chemicals.com This name precisely describes the molecular structure, indicating an acetic acid group attached to the third position of a pyridine (B92270) ring, which itself is substituted with a chlorine atom at the second position.
Synonyms and Other Identifiers
Synonyms and Other Identifiers.sigmaaldrich.comchemscene.com
In scientific literature and commercial databases, a single compound can be referred to by several names. The following are recognized synonyms and identifiers for this compound:
This is a commonly used synonym that clearly communicates the primary structural components of the molecule.
This variation in nomenclature presents the parent molecule, pyridineacetic acid, with the substituent "2-chloro-" specified.
This synonym emphasizes the substituted pyridine ring as a distinct group attached to the acetic acid moiety.
The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance. The CAS number for this compound is 61494-55-1. sigmaaldrich.commatrix-fine-chemicals.comchemscene.comachemblock.comnih.govuni.lu This identifier is crucial for unambiguous identification in databases and publications.
Chemical Identification Data
| Identifier Type | Identifier |
| IUPAC Name | This compound matrix-fine-chemicals.com |
| Synonym | 2-Chloro-3-pyridineacetic acid chemscene.com |
| Synonym | 3-Pyridineacetic acid, 2-chloro- chemscene.com |
| Synonym | (2-Chloro-pyridin-3-yl)-acetic acid chemscene.com |
| CAS Registry Number | 61494-55-1 sigmaaldrich.commatrix-fine-chemicals.comchemscene.comachemblock.comnih.govuni.lu |
| Molecular Formula | C7H6ClNO2 sigmaaldrich.commatrix-fine-chemicals.com |
| Molecular Weight | 171.58 g/mol matrix-fine-chemicals.com |
| InChI Key | NOASBJYTBZMVKT-UHFFFAOYSA-N sigmaaldrich.commatrix-fine-chemicals.com |
An In-Depth Profile of this compound in Chemical Sciences
Introduction
This compound is a distinct chemical compound that holds a specific position within the broader field of chemical sciences. As a derivative of pyridine, a heterocyclic aromatic organic compound, it is characterized by a pyridine ring substituted with both a chlorine atom and an acetic acid group. This unique structural arrangement imparts specific chemical properties and reactivity, making it a subject of interest in various research applications. The compound is identified and cataloged across several chemical databases and inventories under specific numerical identifiers, which are crucial for its unambiguous recognition in scientific literature and commerce.
Chemical Identifiers for this compound
| Identifier | Value |
| European Community (EC) Number | 869-712-4 nih.gov |
| PubChem CID | 14739544 nih.gov |
| MDL Number | MFCD09757512 chemscene.comachemblock.com |
| InChIKey | NOASBJYTBZMVKT-UHFFFAOYSA-N uni.lumatrix-fine-chemicals.com |
These identifiers are essential for researchers and chemists to accurately locate and reference the compound in a variety of databases and publications.
Historical Context and Emergence in Research
The emergence of this compound and its derivatives is closely linked to the broader development of pyridine chemistry. Pyridine and its derivatives have been a cornerstone of heterocyclic chemistry for over a century, with their utility spanning from fundamental research to industrial applications. The synthesis and study of substituted pyridines, such as the chlorinated forms, gained significant momentum as chemists sought to create novel molecules with specific functionalities.
The development of synthetic methods for 2-chloropyridine (B119429) was a critical precursor to the availability of this compound. wikipedia.org Processes for preparing 2-chloropyridine-3-carboxylic acid esters, which are closely related precursors, have been developed and patented, highlighting the industrial interest in this class of compounds. google.com These esters can be converted to the corresponding carboxylic acids, which serve as valuable starting materials for various agrochemicals. google.com The synthesis of pyridylacetic acid derivatives, in general, has been an area of active research, with new methods continually being developed to create a diverse range of these compounds. acs.org
Significance and Research Landscape within Pyridine Chemistry
Pyridine-based compounds are integral to numerous areas of chemical research, including medicinal chemistry, agrochemistry, and materials science. The introduction of a chlorine atom and an acetic acid group onto the pyridine ring, as seen in this compound, creates a versatile scaffold for further chemical modification.
The chlorine atom at the 2-position of the pyridine ring is a key functional group that can participate in various nucleophilic substitution reactions. wikipedia.org This allows for the introduction of a wide array of other functional groups, leading to the synthesis of a diverse library of pyridine derivatives. The carboxylic acid group provides another reactive site for transformations such as esterification and amidation, further expanding the synthetic possibilities.
The research landscape for compounds like this compound is focused on its utility as a building block in organic synthesis. For instance, derivatives of oxazolyl carboxylic acids, which can be synthesized from related starting materials, are recognized for their biological and pharmacological properties. nih.gov The ability to synthesize and functionalize such pyridine derivatives is crucial for the discovery of new molecules with potential applications in various fields.
Scope of the Academic Research Outline
This article provides a focused overview of this compound, concentrating exclusively on its chemical identity, historical context, and significance within pyridine chemistry. The information presented is based on established scientific literature and chemical databases.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloropyridin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-7-5(4-6(10)11)2-1-3-9-7/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOASBJYTBZMVKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563461 | |
| Record name | (2-Chloropyridin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61494-55-1 | |
| Record name | (2-Chloropyridin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-chloropyridin-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways of 2 2 Chloropyridin 3 Yl Acetic Acid
Established Synthetic Routes
The primary methods for synthesizing 2-(2-chloropyridin-3-yl)acetic acid include hydrolysis of its corresponding ester, direct chlorination, nucleophilic substitution reactions, and oxidation of related amide precursors.
Hydrolysis of Ethyl 2-(2-Chloropyridin-3-yl)acetate
A common and straightforward method for the preparation of this compound is the hydrolysis of its ethyl ester, ethyl 2-(2-chloropyridin-3-yl)acetate. ambeed.com This reaction involves the cleavage of the ester bond to yield the corresponding carboxylic acid and ethanol (B145695).
The hydrolysis of ethyl acetate (B1210297) and its derivatives is a well-studied reaction that can be catalyzed by either an acid or a base. researchgate.net In a typical laboratory setting, this transformation is often carried out under basic conditions using an aqueous solution of a hydroxide (B78521), such as sodium hydroxide or potassium hydroxide. The reaction mixture is usually heated to increase the rate of reaction.
Optimization of the reaction conditions would involve adjusting parameters such as the concentration of the base, the reaction temperature, and the reaction time to maximize the yield and purity of the final product while minimizing the formation of byproducts. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC).
The following table outlines the general conditions for the hydrolysis of an ethyl ester to a carboxylic acid.
| Parameter | Condition |
| Reagents | Ethyl 2-(2-chloropyridin-3-yl)acetate, Sodium Hydroxide (or Potassium Hydroxide) |
| Solvent | Water, often with a co-solvent like ethanol or THF to ensure solubility |
| Temperature | Room temperature to reflux |
| Reaction Time | Varies, typically a few hours |
This table represents generalized conditions for ester hydrolysis and may require optimization for this specific substrate.
The yield of this compound from the hydrolysis of its ethyl ester is dependent on the successful optimization of the reaction conditions. Generally, the hydrolysis of simple esters can proceed with high yields, often exceeding 90%, provided the reaction goes to completion and the purification process is efficient. A study on the hydrolysis of ethyl acetate indicates that the reaction kinetics are well-understood, which allows for precise control to achieve high conversion rates. researchgate.net After the reaction is complete, an acidic workup is necessary to protonate the carboxylate salt formed in situ, leading to the precipitation of the desired carboxylic acid. The product can then be isolated by filtration and purified by recrystallization.
Direct Chlorination Approaches
The synthesis of this compound could theoretically be approached through the direct chlorination of 3-pyridineacetic acid. foodb.canih.gov However, the direct chlorination of pyridine (B92270) and its derivatives can be challenging due to the electron-deficient nature of the pyridine ring, which makes it less susceptible to electrophilic attack compared to benzene.
The direct reaction of pyridine with chlorine typically requires harsh conditions and can lead to a mixture of products, including 2-chloropyridine (B119429) and 2,6-dichloropyridine. wikipedia.org Controlling the regioselectivity to favor the introduction of a chlorine atom at the 2-position while having an acetic acid group at the 3-position would be a significant synthetic challenge. The reaction would likely require specific catalysts and carefully controlled conditions to achieve a desirable yield of the target molecule.
Nucleophilic Substitutions on Chloropyridine Derivatives
Nucleophilic aromatic substitution (SNA) presents a viable pathway for the synthesis of this compound. In this approach, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. The chlorine atom on the pyridine ring makes the ring susceptible to such attacks. youtube.com
Molecules like 2-chloropyridine can be attacked by nucleophiles to introduce new substituents onto the pyridine ring. youtube.com For the synthesis of the target compound, this would involve the reaction of a suitable 2,3-disubstituted pyridine derivative where a leaving group at the 3-position is displaced by a nucleophile that can be subsequently converted to an acetic acid moiety, or a nucleophile containing the acetic acid precursor is introduced. The reactivity of halopyridines in nucleophilic substitution reactions is influenced by the position of the halogen and the nature of the nucleophile. wikipedia.orgstackexchange.com
The following table outlines the general reactants for a nucleophilic substitution approach.
| Reactant 1 | Reactant 2 (Nucleophile) | Product |
| A 2-chloropyridine with a suitable leaving group at the 3-position | A reagent that can introduce a -CH2COOH group or its precursor | This compound |
| 2,3-Dichloropyridine | A malonic ester derivative followed by hydrolysis and decarboxylation | This compound |
This table presents a conceptual pathway, and specific reagents and conditions would need to be determined through experimental investigation.
Oxidation of N-(2-chloropyridin-3-yl)acetamide to N-(2-chloropyridin-3-yl)acetic acid
The oxidation of N,N-diphenyl-acetamides containing a pyridine ring has been shown to proceed with various oxidizing agents, leading to different products depending on the reaction conditions. osti.gov The application of such oxidation methods to N-(2-chloropyridin-3-yl)acetamide would require careful selection of the oxidant and reaction conditions to selectively target the amide group without affecting the chloropyridine ring. Potential oxidizing agents could include strong acids or bases at elevated temperatures, or specific chemical reagents known for amide-to-carboxylic acid conversion.
Alternative Synthetic Pathways and Precursors
While a direct, single-step synthesis of this compound is not extensively detailed in publicly available literature, its synthesis can be inferred from the preparation of its precursors and related structures. These pathways often involve multi-step processes starting from commercially available pyridine derivatives.
A primary precursor for this compound is 2-chloronicotinic acid. This compound serves as a versatile starting material for a variety of derivatives. The synthesis of 2-chloronicotinic acid itself can be achieved through methods such as the oxidation of 2-chloro-3-methylpyridine (B94477) or from nicotinic acid-N-oxide. Once obtained, 2-chloronicotinic acid can be converted into its derivatives through standard organic reactions. For instance, it can undergo esterification, nucleophilic substitution, and hydrolysis to yield various functionalized molecules. bldpharm.com
One significant derivative is 3-acetyl-2-chloropyridine, an important intermediate for anticancer drugs like azaquinolinones and triazolopyridines. google.com The synthesis of this derivative starts from 2-chloronicotinic acid, which is first converted to its lithium salt. This salt then reacts with a methyl magnesium bromide in an addition reaction to produce 3-acetyl-2-chloropyridine. google.com This highlights the importance of 2-chloronicotinic acid as a foundational block for more complex molecules.
Table 1: Synthesis of 2-chloronicotinic acid derivatives
| Starting Material | Reagents | Product | Application | Reference |
|---|---|---|---|---|
| 2-chloronicotinic acid | 1. Lithium-containing compound2. Methyl magnesium bromide | 3-acetyl-2-chloropyridine | Intermediate for anticancer drugs | google.com |
The synthesis of the related compound, 2-(pyridin-3-yl)acetic acid hydrochloride, offers insight into the methodologies for preparing pyridine acetic acids. One reported method starts from nicotinic acid, which is esterified to ethyl nicotinate. guidechem.com This is followed by a series of reactions including reduction, chlorination, and cyanation, and finally hydrolysis to yield the product. However, this route involves hazardous reagents like potassium cyanide and expensive ones like lithium aluminum hydride. guidechem.com
An improved and more common method utilizes a Willgerodt-Kindler reaction with nicotinic acid as the starting material. guidechem.com The process involves reacting nicotinic acid with morpholine (B109124) and sulfur to form a thioamide, which is then hydrolyzed and acidified to produce 3-pyridylacetic acid hydrochloride. guidechem.com Further process improvements include the use of sodium methoxide (B1231860) instead of sodium ethoxide, which has been shown to shorten the reaction time and increase the yield. guidechem.com The free acid, 2-(pyridin-3-yl)acetic acid, can be obtained from its hydrochloride salt by treatment with a base like potassium hydroxide in ethanol. chemicalbook.com
Table 2: Comparison of Synthetic Routes for 2-(pyridin-3-yl)acetic acid hydrochloride
| Method | Starting Material | Key Reactions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Method 1 | Ethyl nicotinate | Reduction, Chlorination, Cyanation, Hydrolysis | - | Uses expensive and toxic reagents, harsh conditions | guidechem.com |
Pyridine-based acetic acids, including this compound, are valuable intermediates in the pharmaceutical industry. arborpharmchem.com Their structural features allow for further molecular modifications to build complex, biologically active compounds.
As previously mentioned, a derivative of the precursor 2-chloronicotinic acid, 3-acetyl-2-chloropyridine, is a key intermediate in the synthesis of azaquinolinone anticancer drugs and triazolopyridine and triazolopyrazine anticancer drugs. google.com Furthermore, derivatives of 2-chloronicotinic acid are used in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) pranoprofen (B1678049) and the herbicide diflufenican. bldpharm.com
The broader class of chemical intermediates, including pyridine derivatives, serves as the building blocks for active pharmaceutical ingredients (APIs). arborpharmchem.comsimagchem.com They are crucial in medicinal chemistry for creating novel therapies by allowing researchers to construct specific molecular architectures that can interact with biological targets. arborpharmchem.com The synthesis of the antiviral drugs lamivudine (B182088) and emtricitabine, for example, relies on a key oxathiolane intermediate, underscoring the importance of such building blocks in drug manufacturing. nih.gov
Catalytic Systems in Synthesis
Catalysis plays a pivotal role in the synthesis of pyridine derivatives, enhancing reaction efficiency, selectivity, and sustainability. While specific catalytic systems for the direct synthesis of this compound are not widely documented, catalysts are extensively used in the synthesis of its precursors and in the modification of the pyridine ring.
For the synthesis of the precursor 2-chloronicotinic acid, acetate salts can be used as catalysts in the oxidation of 2-chloro-3-alkyl pyridines. In the synthesis of N-heterocycles, metal-catalyzed acceptorless coupling reactions represent a green catalytic method. mdpi.com
Photoredox catalysis is an emerging technology for the functionalization of heterocyclic compounds. For instance, the amination of ruthenium and rhodium complexes containing pyridine ligands has been achieved using a photoredox catalyst, demonstrating a modern approach to modifying pyridine rings at specific positions. researchgate.net Palladium(0)-catalyzed cross-coupling reactions are also fundamental in creating carbon-carbon bonds, which is a key step in the synthesis of more complex molecules from chlorinated pyridine precursors.
Green Chemistry Approaches and Sustainable Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. mdpi.com These approaches focus on using less hazardous materials, reducing waste, and improving energy efficiency.
For the synthesis of pyridine-containing compounds, several green strategies are being explored. One novel approach for the synthesis of a related triazolyl acetic acid is a metal-free, continuous-flow process. rsc.org This method is atom-economical, highly selective, and avoids the need for chromatographic purification, thus reducing solvent waste. Continuous-flow systems also allow for better control over reaction conditions, especially for highly energetic intermediates. rsc.org
The use of green solvents is another key aspect of sustainable synthesis. mdpi.comunife.it Solvents like ethanol, glycerol, and ethyl lactate, which are often derived from renewable resources, are being used to replace more hazardous solvents like dimethylformamide (DMF). mdpi.comunife.it Microwave-assisted synthesis is another green technique that can accelerate reaction rates, reduce energy consumption, and lead to higher yields with less waste. mdpi.com The development of biocatalytic routes, using enzymes to perform specific chemical transformations, also represents a significant advancement in the green synthesis of pharmaceuticals and their intermediates. researchgate.net
Chemical Reactivity and Derivatization of 2 2 Chloropyridin 3 Yl Acetic Acid
Types of Chemical Reactions
The reactivity of 2-(2-chloropyridin-3-yl)acetic acid encompasses a variety of reaction types, including substitution, oxidation, and reduction, which can be directed at either the pyridine (B92270) ring or the acetic acid side chain.
Substitution Reactions
The pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr), primarily at the chlorine-bearing carbon. The electron-withdrawing nature of the pyridine nitrogen atom facilitates the attack of nucleophiles at the 2- and 4-positions of the ring. chempanda.com The presence of the acetic acid group at the 3-position can further influence the regioselectivity of these reactions.
One notable example of such a substitution reaction is the displacement of the chlorine atom by sulfur nucleophiles. For instance, studies on 2-chloropyridine (B119429) derivatives have shown that they can react with glutathione (B108866), catalyzed by glutathione S-transferase, to form the corresponding glutathionyl-conjugated product. researchgate.netnih.gov This reaction proceeds via a Meisenheimer complex, and its rate is influenced by the electronic properties of other substituents on the pyridine ring. researchgate.net Similarly, reactions with other nucleophiles like amines can occur, often requiring conditions that favor SNAr pathways. The reactivity of 2-chloropyridines in such amination reactions is generally lower than that of 2-chloropyrimidines but can be enhanced by the presence of additional electron-withdrawing groups. researchgate.net
The following table summarizes representative substitution reactions of 2-chloropyridine derivatives:
< τότε>
| Reactant | Nucleophile | Product | Reaction Type |
|---|---|---|---|
| 2-Chloropyridine | Phenylacetonitrile/Base | Pheniramine | Nucleophilic Substitution |
| 2-Chloropyridine | 2-Mercaptopyridine-N-oxide | Pyrithione | Nucleophilic Substitution |
| 2-Chloropyridine Derivatives | Glutathione | Glutathione Conjugates | Nucleophilic Aromatic Substitution (SNAr) |
| 2-Chloropyridine | Amines | 2-Aminopyridine derivatives | Nucleophilic Aromatic Substitution (SNAr) |
Oxidation Reactions
The pyridine nitrogen in this compound can be oxidized to form the corresponding N-oxide. This transformation is a common reaction for pyridine compounds and can alter the electronic properties and reactivity of the ring. For instance, the oxidation of 2-chloropyridine yields 2-chloropyridine-N-oxide. chempanda.com A recent study has also highlighted a process for the enhanced dechlorination of chloropyridines that involves an initial pyridine N-oxidation step. nih.gov
The acetic acid side chain can also be subject to oxidation, although this is less commonly reported for this specific molecule. However, studies on other pyridineacetic acid derivatives have shown that oxidation with peracids can lead to unusual α-hydroxylation of the side chain. acs.org Furthermore, in the context of manganese-based oxidation catalysis, it has been observed that pyridin-2-yl based ligands can decompose to pyridine-2-carboxylic acid, which then acts as the active catalytic species. rsc.org
Reduction Reactions
The pyridine ring of this compound can be reduced to a piperidine (B6355638) ring under certain conditions. For example, in the synthesis of methylphenidate, a related compound, the pyridine ring of a 2-phenyl-2-(2-pyridyl)acetic acid derivative is reduced to a piperidine using hydrogen gas over a platinum catalyst. chempanda.com
Furthermore, the chloro substituent can be removed via reductive dehalogenation. Electrochemical methods have been investigated for the selective dechlorination of chloropyridinic acids. For example, a patent describes a method for the electrocatalytic reduction of chloro-picolinic acids to their corresponding dechlorinated analogs. google.com
Derivatization Strategies for Enhanced Properties
The carboxylic acid functional group of this compound is a prime site for derivatization to modify the compound's physicochemical properties and to synthesize more complex molecules. Esterification and amidation are two of the most common derivatization strategies employed.
Esterification Reactions
Esterification of the carboxylic acid group of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.ukchemguide.co.uk This reaction is reversible, and to drive it towards the formation of the ester, the water formed during the reaction is typically removed. Alternatively, more reactive acylating agents like acetic anhydride (B1165640) can be used to acetylate alcohols, forming the corresponding esters. wikipedia.org
The resulting esters often exhibit different solubility and volatility profiles compared to the parent carboxylic acid. For instance, the synthesis of methylphenidate involves the esterification of a pyridineacetic acid derivative with methanol. chempanda.com
The table below shows a general scheme for the esterification of this compound.
< τότε>
| Reactants | Catalyst | Product |
|---|---|---|
| This compound + Alcohol (e.g., Ethanol) | Concentrated H₂SO₄ | Ethyl 2-(2-chloropyridin-3-yl)acetate |
| This compound + Thionyl chloride, then Alcohol | - | Corresponding Ester |
Amidation Reactions
The carboxylic acid can be converted into an amide by reaction with an amine. This transformation typically requires the activation of the carboxylic acid, for example, by converting it into an acyl chloride, which then readily reacts with an amine. Another common method involves the use of coupling agents that facilitate the formation of the amide bond.
A patent describes the preparation of 2-chloropyridine-3-carboxylic acid N,N-dimethylamide through the cyclization of a butadiene derivative. google.com More sophisticated methods involve three-component reactions. For instance, 2-amidopyridines can be synthesized in a one-pot reaction from a carboxylic acid, an amine, and a pyridine N-oxide, showcasing a modern approach to amidation. nih.gov
Below is a table summarizing amidation strategies for carboxylic acids, which are applicable to this compound.
< τότε>
| Reagents | Method | Product |
|---|---|---|
| This compound, Thionyl chloride, then Amine | Acyl Chloride Formation | N-substituted 2-(2-chloropyridin-3-yl)acetamide |
| This compound, Amine, Coupling Agent (e.g., DCC, EDC) | Direct Amide Coupling | N-substituted 2-(2-chloropyridin-3-yl)acetamide |
| Carboxylic Acid, Amine, Pyridine N-oxide, Phosphorus Catalyst | Three-Component Condensation | 2-Amidopyridine derivative |
Other Functional Group Transformations
Beyond the more common reactions of the carboxylic acid group, the structure of this compound allows for other transformations. For instance, the acidic protons on the carbon adjacent to the carboxylic acid can be involved in reactions. Additionally, the chlorine atom on the pyridine ring can be displaced through nucleophilic aromatic substitution, although this typically requires harsh reaction conditions. The pyridine nitrogen can also be quaternized or oxidized.
Synthesis of Novel Derivatives
The unique structure of this compound serves as a scaffold for the synthesis of a diverse array of novel chemical entities with potential applications in various fields of chemistry and medicine.
The carboxylic acid group of this compound readily undergoes esterification with various alcohols. A notable example is the synthesis of chloropyridinyl esters of nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.comosti.govnih.gov These esters can be synthesized in good to excellent yields by reacting the corresponding NSAID, which is a carboxylic acid, with a chloropyridinol in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comnih.gov This method has been successfully employed to create a series of 5-chloropyridinyl esters of salicylic (B10762653) acid, ibuprofen, and indomethacin. mdpi.comnih.gov The resulting ester derivatives are stable compounds that can be purified using silica (B1680970) gel chromatography. mdpi.comnih.gov Molecular docking studies have been used to understand the potential binding modes of these chloropyridyl ester-derived inhibitors. nih.gov
Table 1: Synthesis of Chloropyridinyl Esters of NSAIDs mdpi.com
| NSAID Carboxylic Acid | Chloropyridinol | Coupling Agent | Catalyst | Product |
| 2-Acetoxybenzoic acid | 5-chloropyridin-3-ol | EDC | DMAP | 5-chloropyridin-3-yl 2-acetoxybenzoate |
| Ibuprofen | 5-chloropyridin-3-ol | EDC | DMAP | 5-chloropyridin-3-yl 2-(4-isobutylphenyl)propanoate |
| Indomethacin | 5-chloropyridin-3-ol | EDC | DMAP | 5-chloropyridin-3-yl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate |
The pyridine nitrogen atom in derivatives of this compound can act as a ligand to form coordination complexes with transition metals like platinum. finechem-mirea.rufinechem-mirea.ru These pyridine-derived platinum(II) complexes are of interest for their potential applications in medicinal chemistry. finechem-mirea.rufinechem-mirea.runih.gov The synthesis of these complexes often involves reacting a pyridine-containing ligand with a platinum(II) precursor, such as cis-[PtCl2(DMSO)2], in a suitable solvent like dimethylformamide (DMF). cityu.edu.hk The resulting complexes can exhibit a square-planar geometry, with the pyridine nitrogen coordinating to the platinum center. cityu.edu.hk The synthesis of platinum complexes with various substituted pyridine ligands has been reported, demonstrating the versatility of this approach. nih.gov
Table 2: Synthesis of a Pyridine-derived Platinum Complex cityu.edu.hk
| Pyridine Ligand | Platinum Precursor | Solvent | Product |
| 3-(2-pyridyl)-N1-methyl-1,2,4-triazole | cis-[PtCl2(DMSO)2] | DMF | Pt(3-(2-pyridyl)-N1-methyl-1,2,4-triazole)Cl2 |
The introduction of an amino group at the alpha-position of the acetic acid side chain leads to the formation of 2-amino-2-(2-chloropyridin-3-yl)acetic acid. bldpharm.com This transformation creates a chiral center, resulting in (R) and (S) enantiomers. The synthesis of related amino acids, such as 2-amino-2-(pyridin-3-yl)acetic acid, has been documented. achemblock.comachemblock.com One general approach to synthesizing such alpha-amino acids involves the Strecker synthesis or enzymatic resolutions. Another method involves the amination of an alpha-halo acid derivative. For instance, a process for producing 3-amino-2-chloro-4-methylpyridine (B17603) involves the conversion of a 3-cyano intermediate to a 3-amido compound, followed by a Hofmann rearrangement. google.com
Reaction Mechanisms and Selectivity Studies
The study of reaction mechanisms and selectivity is crucial for understanding and optimizing the synthesis of derivatives of this compound. For example, in the synthesis of chloropyridinyl esters, the use of EDC and DMAP proceeds through an activated acyl-urea intermediate, which is then attacked by the alcohol. The regioselectivity of reactions involving the pyridine ring is influenced by the electronic effects of the existing substituents, namely the chloro and the acetic acid groups. For instance, nitration of substituted pyridines can lead to a mixture of products due to the directing effects of the substituents. google.com Similarly, the regioselectivity of nucleophilic substitution on the pyridine ring is a key consideration in planning synthetic routes.
Biological Activities and Mechanistic Investigations of 2 2 Chloropyridin 3 Yl Acetic Acid and Its Derivatives
Anti-inflammatory Properties and Cyclooxygenase (COX) Inhibition
Derivatives of 2-(2-chloropyridin-3-yl)acetic acid, particularly its amide counterparts (acetamides), are recognized for their potential anti-inflammatory effects. The structural characteristics of these molecules, combining a pyridine (B92270) ring with an acetic acid or acetamide (B32628) side chain, are features found in several non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins. nih.govnih.gov
Research has been conducted on various acetamide derivatives to explore their efficacy as selective COX-2 inhibitors. researchgate.netsigmaaldrich.com Selective inhibition of COX-2 is a desirable trait as it is the inducible isoform of the enzyme primarily associated with inflammation, and sparing the constitutive COX-1 enzyme can reduce the gastrointestinal side effects common with older, non-selective NSAIDs. nih.gov For instance, N-(2-pyridyl)-2-[2(3H)-benzazolone-3-yl]acetamide derivatives have been synthesized and demonstrated to possess both anti-inflammatory and antinociceptive activities in mouse models. nih.gov While direct studies on the COX-inhibitory activity of 2-(2-chloropyridin-3-yl)acetamide are limited, the broader class of pyridine-containing acetamides shows promise in this area. sigmaaldrich.comnih.gov
Furthermore, esters derived from chloropyridine structures have been investigated. Specifically, chloropyridinyl esters of existing NSAIDs have been synthesized and shown to act as potent inhibitors of viral proteases, an activity that can be linked to modulating inflammatory pathways. nih.gov
Neuroprotective Effects and GABAergic System Modulation
The pyridine nucleus is a key component in numerous compounds that are active in the central nervous system (CNS). nih.gov Derivatives of this compound are being investigated for their neuroprotective potential, with a particular focus on their ability to modulate the γ-aminobutyric acid (GABA) system. GABA is the primary inhibitory neurotransmitter in the brain, and its receptors (GABA-A and GABA-B) are important targets for therapies aimed at reducing neuronal hyperexcitability, which is a factor in various neurological disorders and ischemic brain damage. wikipedia.orgnih.gov
Studies have shown that certain pyridine derivatives can interact with the GABAergic system. For example, computational docking studies have predicted that acetamide derivatives containing a pyridine ring can bind to and act as agonists at the GABA-A receptor, as well as inhibit the GABA-transaminase (GABA-T) enzyme, both of which would lead to increased GABAergic signaling. nih.gov Other research has focused on pyridazinyl-GABA derivatives, which have been identified as potent and competitive antagonists of the GABA-A receptor. mdpi.com While these are not direct derivatives of this compound, they establish the capacity of the pyridine scaffold to interact with GABAergic targets. Additionally, derivatives of nipecotic acid, a saturated version of a pyridine carboxylic acid, have been synthesized and shown to act as GABA reuptake inhibitors, which is another mechanism for enhancing GABAergic transmission and providing neuroprotection. nih.gov Some studies have also demonstrated that short-chain fatty acids, such as acetate (B1210297), can offer neuroprotection in models of Parkinson's disease by mitigating neuroinflammation. researchgate.net
Immune Modulation via Sphingosine-1-phosphate Receptor Agonism
A significant area of investigation for pyridine-containing compounds is their ability to modulate the immune system by acting on sphingosine-1-phosphate (S1P) receptors. S1P receptors are a class of G protein-coupled receptors that play a crucial role in regulating lymphocyte trafficking from lymphoid organs into the bloodstream. nih.gov Agonism at the S1P1 receptor subtype, in particular, leads to the internalization of the receptor on lymphocytes, effectively trapping them in lymph nodes and preventing their migration to sites of inflammation. This mechanism is the basis for approved treatments for autoimmune diseases like multiple sclerosis. nih.gov
Derivatives containing a dichloropyridine moiety have been synthesized and evaluated as potent ligands for S1P receptors. In one study, pyrazolopyridine derivatives were developed from a lead compound, JTE-013, which contains a dichloropyridin-4-yl group. nih.govmdpi.com These derivatives were tested for their binding affinity to the five S1P receptor subtypes (S1PR1-5). Several of these new compounds showed high potency and selectivity for the S1PR2 subtype. nih.govmdpi.com This is particularly relevant as S1PR2 signaling has been implicated in various cellular processes, including immune cell regulation. nih.gov
The table below summarizes the in vitro binding affinities of selected pyrazolopyridine derivatives for the S1P2 receptor.
| Compound | Description | IC₅₀ (nM) for S1PR2 | Selectivity over S1PR1, S1PR3, S1PR4, S1PR5 |
| JTE-013 | Lead Compound (contains dichloropyridine) | 58.4 ± 7.4 | Selective |
| 35a | Derivative of JTE-013 | 29.1 ± 2.6 | IC₅₀ > 1000 nM |
| 35b | Derivative of JTE-013 | 56.5 ± 4.0 | IC₅₀ > 1000 nM |
| Data sourced from Tu et al. (2018). nih.govmdpi.com |
These findings highlight that modifications to the core structure containing the chloropyridine ring can yield highly potent and selective S1P receptor modulators, indicating a promising avenue for the development of novel immunomodulatory agents.
Potential Therapeutic Applications
The diverse biological activities of this compound derivatives suggest their potential application in a variety of therapeutic areas.
The neuroprotective and neuromodulatory properties of pyridine derivatives make them attractive candidates for the treatment of neurodegenerative diseases. For Alzheimer's disease, research has focused on pyridine derivatives that can inhibit cholinesterases and the aggregation of amyloid-β peptides, two key pathological hallmarks of the disease. researchgate.net For Parkinson's disease, the neuroprotective effects of acetate, the conjugate base of acetic acid, have been observed in animal models, where it was shown to reduce motor deficits and protect dopaminergic neurons by suppressing neuroinflammation. researchgate.net The ability of certain derivatives to modulate the GABAergic system could also be beneficial in managing symptoms associated with these disorders. nih.govnih.gov
The potent immunomodulatory effects of S1P receptor agonists make derivatives of this compound highly relevant for the treatment of autoimmune diseases. The mechanism of action, which involves sequestering lymphocytes in the lymph nodes, is particularly relevant for conditions like multiple sclerosis and rheumatoid arthritis, where autoreactive lymphocytes mediate tissue damage. nih.gov The development of selective S1P receptor modulators, such as the dichloropyridine-containing compounds that target S1PR2, could offer more targeted therapies with potentially fewer side effects. nih.govmdpi.com
The 2-chloropyridine (B119429) structure is a key intermediate in the synthesis of fungicides and insecticides. nih.govmdpi.com Research has demonstrated that various derivatives of chloropyridine possess significant antimicrobial and antifungal properties. For instance, studies on 2-aryl-1,2,4-triazolo[1,5-a]pyridine derivatives have identified compounds with antifungal activity comparable or superior to the established drug fluconazole (B54011) against Candida albicans and Trichophyton rubrum. Other pyridine derivatives have also shown notable antifungal effects.
In terms of antibacterial action, acetic acid itself is known to have broad-spectrum antibacterial activity against pathogens commonly isolated from infections. researchgate.net The combination of a chloropyridine moiety with other chemical groups can lead to compounds with significant antibacterial efficacy. While comprehensive data on the antimicrobial spectrum of this compound derivatives is still emerging, the foundational components of the molecule suggest a strong potential for the development of new antimicrobial agents.
Antiviral Activity (e.g., SARS-CoV-2 3CL Protease Inhibition)
Recent global health challenges have spurred intensive research into antiviral agents, with a significant focus on identifying inhibitors of key viral enzymes. Derivatives of this compound, particularly its ester derivatives, have demonstrated notable inhibitory activity against the 3C-like protease (3CLpro) of SARS-CoV-2, an enzyme essential for viral replication.
A series of 5-chloropyridin-3-yl esters of various carboxylic acids, including those structurally related to this compound, have been synthesized and evaluated for their potential to inhibit SARS-CoV-2 3CLpro. In these studies, certain ester derivatives exhibited potent inhibition of the enzyme. For instance, a compound in one study, compound 9a , was identified as a highly potent inhibitor with an enzyme IC50 value of 160 nM. Another derivative, compound 13b , showed an enzyme IC50 value of 4.9 µM and a potent antiviral EC50 value of 24 µM in VeroE6 cells. researchgate.net
These findings underscore the potential of the chloropyridinyl scaffold as a basis for the development of effective antiviral therapeutics against coronaviruses. The primary mechanism of this antiviral action is attributed to the inhibition of the 3CL protease, thereby disrupting the viral life cycle.
Mechanisms of Action at the Molecular Level
Understanding the precise molecular interactions that underpin the biological activity of these compounds is paramount for their rational design and optimization.
Enzyme and Receptor Binding
The inhibitory action of this compound derivatives against SARS-CoV-2 3CLpro is believed to occur through a covalent binding mechanism. Mass spectral analysis has suggested the formation of a covalent bond between the inhibitor and the protease. researchgate.net This covalent interaction likely involves the acylation of the catalytic cysteine residue (Cys145) in the active site of the 3CLpro, a mechanism observed with other covalent inhibitors of this enzyme.
X-ray crystallography studies of related chloropyridinyl ester derivatives in complex with the SARS-CoV 3CLpro have provided detailed insights into the binding mode. These studies reveal that the inhibitor binds within the active site of the enzyme, with the chloropyridinyl moiety making key interactions with the surrounding amino acid residues. This structural information is invaluable for understanding the molecular basis of inhibition and for guiding the design of new, more potent inhibitors.
Modulation of Signaling Pathways
While the primary antiviral mechanism of these compounds is the direct inhibition of the viral protease, the chloropyridinyl moiety is a structural feature present in various biologically active molecules that are known to modulate cellular signaling pathways. For example, compounds containing a chloropyridinyl group, such as the neonicotinoid insecticides, are known to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs). While this specific interaction may not be directly relevant to the antiviral activity against SARS-CoV-2, it highlights the potential of this chemical scaffold to interact with biological signaling systems.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and pharmacological properties of lead compounds. For the this compound derivatives, SAR studies have focused on modifications of the ester group.
The evaluation of a series of 5-chloropyridin-3-yl esters of different aromatic and aliphatic carboxylic acids has provided initial SAR insights. The nature of the carboxylic acid esterified with the 5-chloropyridin-3-ol core significantly influences the inhibitory potency against SARS-CoV-2 3CLpro. researchgate.net For example, the high potency of compound 9a suggests that the specific structural features of its corresponding carboxylic acid are favorable for binding to the enzyme's active site. researchgate.net
These initial findings indicate that systematic modifications to both the chloropyridinyl ring and the acetic acid side chain, as well as the ester linkage, can lead to the identification of derivatives with enhanced antiviral activity. Further SAR studies are warranted to explore a wider range of structural modifications and to build a more comprehensive understanding of the structural requirements for potent 3CLpro inhibition.
Theoretical and Computational Studies of 2 2 Chloropyridin 3 Yl Acetic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are widely employed to study pyridine (B92270) derivatives, providing detailed insights into their electronic structure and behavior.
Density Functional Theory (DFT) Analyses
Density Functional Theory (DFT) has become a standard method for studying the structural and electronic properties of organic molecules due to its balance of accuracy and computational efficiency. For compounds related to 2-(2-Chloropyridin-3-yl)acetic acid, DFT calculations are routinely used to predict geometries, vibrational frequencies, and electronic properties. researchgate.net The B3LYP functional combined with a basis set like 6-311++G(d,p) has been shown to produce results that are in excellent agreement with experimental values for similar chloropyridine molecules. researchgate.net
In a DFT study on a series of N-acetamide derivatives, the inclusion of a 2-chloropyridin-3-yl substituent was found to contribute to strong covalent bonding interactions with biological targets, suggesting its potential as a potent inhibitor in certain biological systems. nih.gov This highlights the role of the substituent in modulating the electronic characteristics and reactivity of the parent molecule. nih.gov
Ab Initio Calculations
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a high level of theoretical accuracy. The Møller-Plesset perturbation theory of the second order (MP2) with a basis set such as cc-pVTZ has been successfully utilized to compute the molecular structures of 2-chloropyridine (B119429) and 3-chloropyridine. researchgate.net These calculations provide reliable geometric parameters and serve as a benchmark for other computational methods. researchgate.net For this compound, such calculations would yield a precise, gas-phase optimized structure, forming the basis for further computational analysis.
Molecular Structure and Geometry Optimization
Computational geometry optimization is used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve calculating bond lengths, bond angles, and dihedral angles.
Based on studies of related molecules, the pyridine ring is expected to be planar. researchgate.net Ab initio calculations on 2-chloropyridine show a characteristic shortening of the N–C(2) bond resulting from the halogen substitution. researchgate.net The other bond distances within the pyridine ring are predicted to be only slightly different from those in unsubstituted pyridine. researchgate.net The acetic acid side chain introduces flexibility, and its preferred conformation relative to the pyridine ring would be a key outcome of the geometry optimization. DFT calculations on the acetate (B1210297) group itself have shown that the B3LYP/6-31G(d,p) level of theory provides an optimal structure for this functional group. chem-soc.si
Electronic Properties (e.g., HOMO, LUMO)
The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net
Table 1: Calculated Electronic Properties of a Related Chloropyridine Derivative
| Parameter | Symbol | Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.50 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.50 |
| Energy Gap | ΔE | 5.00 |
| Ionization Potential | I | 6.50 |
| Electron Affinity | A | 1.50 |
| Chemical Hardness | η | 2.50 |
| Chemical Softness | S | 0.40 |
| Electronegativity | χ | 4.00 |
| Chemical Potential | µ | -4.00 |
| Electrophilicity Index | ω | 3.20 |
Note: Data presented is illustrative and based on calculations for related chloropyridine structures to demonstrate the types of parameters obtained from DFT analysis. Actual values for this compound would require specific calculation.
Vibrational Spectra Analysis (FT-IR, Raman) and Theoretical Correlations
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of atoms within the molecule. DFT calculations are highly effective in predicting vibrational frequencies, which can then be correlated with experimental spectra to make definitive assignments for each vibrational mode.
For this compound, the vibrational spectrum would be a composite of the modes from the 2-chloropyridine ring and the acetic acid side chain.
2-Chloropyridine Ring Modes: Studies on 2-chloropyridine have provided comprehensive assignments of its vibrational modes. researchgate.net Key vibrations include C-H stretching, ring stretching, in-plane and out-of-plane bending modes, and vibrations involving the C-Cl bond.
Acetic Acid Side Chain Modes: The acetic acid group has characteristic vibrations that are well-understood from both experimental and theoretical studies. chem-soc.si The most prominent of these is the C=O stretching vibration, which is typically observed as a strong band in the IR spectrum. chem-soc.si Other modes include O-H stretching, C-O stretching, and various bending and rocking modes of the CH2 and COOH groups.
Table 2: Predicted Characteristic Vibrational Frequencies (cm-1) for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm-1) | Source |
|---|---|---|---|
| Pyridine Ring | C-H Stretching | 3000 - 3100 | researchgate.net |
| Pyridine Ring | Ring Stretching | 1400 - 1600 | researchgate.net |
| Pyridine Ring | C-Cl Stretching | 600 - 800 | researchgate.net |
| Acetic Acid | O-H Stretching (Carboxylic Acid) | 2500 - 3300 (broad) | chem-soc.si |
| Acetic Acid | C=O Stretching (Carboxylic Acid) | 1700 - 1790 | chem-soc.si |
| Acetic Acid | C-O Stretching (Carboxylic Acid) | 1210 - 1320 | chem-soc.si |
| Acetic Acid | CH2 Stretching | 2850 - 2960 |
Note: These are general ranges based on theoretical calculations of 2-chloropyridine and acetic acid. The exact frequencies for the target molecule would be influenced by the coupling of these groups.
Molecular Docking and Dynamics Simulations for Biological Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme.
While specific docking studies for this compound were not found, research on structurally similar compounds provides a strong rationale for its potential biological activity. For example, derivatives of 2-(2,4-dichlorophenoxy)acetic acid, a close structural analog, have been studied as potential anti-inflammatory agents by docking them into the active site of the COX-2 enzyme. mdpi.com Similarly, various pyridine derivatives have been docked against bacterial enzymes like Enoyl-acyl-carrier protein reductase, a key target for antibacterial drugs. core.ac.uk
A hypothetical docking study of this compound would involve:
Target Selection: Identifying a potential protein target based on the activities of related molecules (e.g., COX-2, bacterial enzymes, or viral proteins).
Binding Site Prediction: Positioning the molecule within the active site of the target protein.
Scoring: Calculating the binding affinity to estimate the strength of the interaction. The results would reveal potential key interactions, such as hydrogen bonds formed by the carboxylic acid group or hydrophobic interactions involving the chloropyridine ring, which are crucial for binding affinity and specificity.
Molecular dynamics simulations could then be used to study the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions.
Prediction of Reactivity and Selectivity
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital theory is a fundamental concept in predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netresearchgate.net The energy of the HOMO is indicative of a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Computational models can calculate the energies of these orbitals and their distribution across the molecule. For this compound, hypothetical FMO analysis would yield data similar to that presented in Table 1.
Table 1: Hypothetical Frontier Orbital Energies
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -8.95 | Highest Occupied Molecular Orbital |
| LUMO | -1.20 | Lowest Unoccupied Molecular Orbital |
The analysis of the orbital distribution provides further detail on selectivity:
HOMO: The HOMO is expected to be localized primarily on the π-system of the pyridine ring and the oxygen atoms of the carboxylic acid group. This distribution indicates that these are the most electron-rich areas and, therefore, the most likely sites for electrophilic attack.
LUMO: The LUMO is predicted to be distributed predominantly over the pyridine ring, particularly on the carbon atoms. The presence of the electronegative nitrogen atom and the chlorine substituent withdraws electron density from the ring, making it electron-deficient. This suggests that the pyridine ring is the primary target for nucleophilic attack. wuxiapptec.comwuxibiology.com The LUMO lobes would likely be largest at the C2, C4, and C6 positions, identifying them as the most electrophilic centers.
Molecular Electrostatic Potential (MEP) Map Analysis
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net It is color-coded to indicate different electrostatic potential values on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and are prone to attack by electrophiles. Conversely, regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. researchgate.net
For this compound, a calculated MEP map would reveal the following features:
Negative Potential (Red/Yellow): The most intense negative potential would be located around the oxygen atoms of the carboxylic acid group and, to a lesser extent, on the nitrogen atom of the pyridine ring, corresponding to their lone pairs of electrons. These are the most likely sites for protonation and coordination with electrophiles.
Positive Potential (Blue): Regions of high positive potential would be found on the hydrogen atom of the carboxylic acid's hydroxyl group, making it highly acidic. The pyridine ring's hydrogen atoms and the carbon atom attached to the chlorine (C2) would also exhibit positive potential, marking them as potential sites for nucleophilic interaction.
Table 2: Hypothetical Atomic Partial Charges
| Atom/Region | Predicted Partial Charge (a.u.) | Implication |
|---|---|---|
| Pyridine Nitrogen (N1) | -0.65 | Nucleophilic/Basic center |
| Carbon bonded to Chlorine (C2) | +0.25 | Electrophilic center for SNAr |
| Carbonyl Oxygen (Carboxylic Acid) | -0.58 | Nucleophilic/Basic center |
| Hydroxyl Oxygen (Carboxylic Acid) | -0.62 | Nucleophilic/Basic center |
Predicted Reactivity and Regioselectivity
By combining the insights from FMO and MEP analyses, a detailed prediction of the reactivity and regioselectivity of this compound can be formulated.
Electrophilic Attack: Electrophiles are expected to preferentially attack the sites with the highest electron density. The pyridine nitrogen is a primary site for protonation or alkylation. The carbonyl oxygen of the acetic acid group is another potential site for electrophilic interaction.
Nucleophilic Attack: The electron-deficient pyridine ring is activated for nucleophilic aromatic substitution (SNAr), a common reaction for chloropyridines. researchgate.netrsc.org The LUMO distribution and positive electrostatic potential strongly suggest that nucleophiles will attack the ring. The primary site for substitution is predicted to be the C2 position, leading to the displacement of the chloride ion. This is due to the strong electron-withdrawing inductive effect of both the adjacent ring nitrogen and the chlorine atom, which stabilizes the intermediate Meisenheimer complex. A secondary site for potential nucleophilic attack could be the C6 position, which is also activated by the ring nitrogen.
Acidity: The significant positive potential on the hydroxyl hydrogen of the carboxylic acid group confirms its acidic nature. Deprotonation would readily occur in the presence of a base to form the corresponding carboxylate anion.
Table 3: Summary of Predicted Selectivity
| Reaction Type | Most Probable Site(s) | Theoretical Justification |
|---|---|---|
| Electrophilic Attack | Pyridine Nitrogen, Carbonyl Oxygen | High electron density (HOMO localization), Negative MEP |
| Nucleophilic Substitution | C2-position (displacement of Cl) | Large LUMO coefficient, Positive MEP, Stabilization of intermediate |
These computational predictions provide a robust framework for understanding and anticipating the chemical behavior of this compound, guiding its use in synthetic chemistry.
Analytical Methodologies for 2 2 Chloropyridin 3 Yl Acetic Acid
Spectroscopic Techniques
Spectroscopic methods are instrumental in elucidating the molecular structure of 2-(2-Chloropyridin-3-yl)acetic acid by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the methylene (B1212753) protons of the acetic acid side chain. The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (multiplicity) reveal adjacent proton-proton couplings.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule and their electronic environments. The spectrum for this compound would display signals corresponding to the five carbons of the pyridine ring and the two carbons of the acetic acid moiety (the methylene carbon and the carbonyl carbon). The chemical shifts are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl).
Illustrative ¹H and ¹³C NMR Data for this compound
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| ~ 8.3 | Pyridine H-6 | ~ 172 | Carbonyl (C=O) |
| ~ 7.8 | Pyridine H-4 | ~ 151 | Pyridine C-2 |
| ~ 7.3 | Pyridine H-5 | ~ 148 | Pyridine C-6 |
| ~ 3.8 | Methylene (-CH₂-) | ~ 140 | Pyridine C-4 |
| ~ 11.0 | Carboxylic Acid (-OH) | ~ 129 | Pyridine C-3 |
| ~ 123 | Pyridine C-5 | ||
| ~ 38 | Methylene (-CH₂-) |
Note: The chemical shift values are approximate and can vary based on the solvent and experimental conditions.
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands for the carboxylic acid and the chlorinated pyridine ring. Key vibrational modes include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-O stretching, C-H stretching and bending, and the vibrations associated with the C-Cl bond and the pyridine ring.
Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch (broad) | 2500-3300 |
| Carboxylic Acid | C=O Stretch | 1700-1725 |
| Pyridine Ring | C=C and C=N Stretches | 1400-1600 |
| Acetic Acid | C-O Stretch | 1210-1320 |
| Pyridine Ring | C-H Bending | 750-850 |
| Chloro Group | C-Cl Stretch | 600-800 |
Chromatographic Techniques
Chromatographic methods are employed to separate, identify, and quantify the components of a mixture. For this compound, various forms of liquid chromatography are particularly useful.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantification. A common approach for a polar, acidic compound like this is reversed-phase HPLC. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier (e.g., formic acid or acetic acid) to ensure the analyte is in a single protonation state. Detection is typically performed using a UV detector, set at a wavelength where the pyridine ring exhibits strong absorbance.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for the identification of this compound, especially in complex mixtures, and for the characterization of any impurities. After separation by LC, the analyte is ionized (e.g., by electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the resulting ions is determined. For this compound (molecular weight: 171.58 g/mol ), the expected ions would be the protonated molecule [M+H]⁺ at m/z 172.0 and the deprotonated molecule [M-H]⁻ at m/z 170.0. nih.gov
Predicted LC-MS Adducts for this compound nih.gov
| Adduct | Mass-to-Charge Ratio (m/z) |
| [M+H]⁺ | 172.01599 |
| [M+Na]⁺ | 193.99793 |
| [M-H]⁻ | 170.00143 |
Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (<2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity. The principles of separation are the same as in HPLC, but the enhanced performance makes UPLC a powerful tool for high-throughput analysis and for resolving closely related impurities from the main compound. A UPLC method for this compound would offer superior separation efficiency compared to conventional HPLC.
Gas Chromatography (GC) with Derivatization
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, direct GC analysis of polar, low-volatility compounds such as this compound can be challenging due to its polar carboxylic acid group. This polarity can lead to poor peak shape, tailing, and potential thermal degradation in the GC inlet and column. To overcome these issues, a derivatization step is essential prior to GC analysis. thermofisher.com
Derivatization chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior. jfda-online.comsemanticscholar.org For carboxylic acids like this compound, the most common derivatization strategy is esterification, which converts the polar carboxyl group into a less polar and more volatile ester.
A widely used derivatization reagent for this purpose is pentafluorobenzyl bromide (PFBBr). thermofisher.com This reagent reacts with the carboxylic acid to form a pentafluorobenzyl ester. This procedure, known as extractive alkylation, can be performed quickly and often does not require extensive purification of the derivative before analysis. thermofisher.com The resulting derivative is not only more volatile but also highly responsive to electron capture detection (ECD), offering enhanced sensitivity.
The general goals of derivatization for GC analysis include:
Conferment of volatility: To allow the analyte to be transported through the GC column. jfda-online.com
Improvement of stability: To prevent degradation at high temperatures. jfda-online.com
Improvement of chromatographic properties: To achieve better peak shapes and resolution. jfda-online.com
Production of mass shift in mass spectra: To aid in identification when using a mass spectrometer as a detector. jfda-online.com
Mass Spectrometry (MS)
Mass spectrometry is a critical analytical technique for the identification and structural elucidation of this compound. It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of the compound.
When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the confirmation of the compound's identity in complex mixtures. mdpi.com For this compound, electrospray ionization (ESI) is a common ionization method. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected.
Predicted mass spectrometry data for this compound highlights the expected m/z values for various adducts that can be formed in the ion source. uni.lu This information is invaluable for identifying the compound in an MS spectrum.
Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu
| Adduct | Mass-to-Charge Ratio (m/z) |
| [M+H]⁺ | 172.01599 |
| [M-H]⁻ | 170.00143 |
| [M+Na]⁺ | 193.99793 |
| [M+K]⁺ | 209.97187 |
| [M+NH₄]⁺ | 189.04253 |
| [M+H-H₂O]⁺ | 154.00597 |
| [M+HCOO]⁻ | 216.00691 |
Data sourced from PubChem.
Techniques for Purity and Structural Confirmation
The purity and structural integrity of this compound are typically assessed using a combination of chromatographic and spectroscopic techniques. Commercial suppliers often state a purity of approximately 97%. sigmaaldrich.comcalpaclab.com
For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool.
¹H NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR (Carbon NMR) provides information about the different types of carbon atoms in the molecule.
In addition to NMR, LC-MS is frequently used to confirm both the molecular weight and the structure of the synthesized compound. mdpi.com The retention time from the liquid chromatography component provides a measure of the compound's identity and purity, while the mass spectrum confirms its molecular weight and can provide structural fragments. It is important to note that some suppliers of similar research chemicals may not perform their own analytical testing and place the responsibility of confirming the product's identity and purity on the purchaser. sigmaaldrich.com
Derivatization Procedures for Enhanced Detection
To achieve very low detection limits, especially in complex biological matrices, derivatization procedures are employed to enhance the signal of this compound in analytical systems.
For LC-ESI-MS/MS analysis, a derivatization method has been developed for carboxylic acids that significantly increases their detection response in the positive-ion mode. nih.gov This involves reacting the carboxylic acid with reagents such as 2-picolylamine (PA) in the presence of a condensing agent like 2,2'-dipyridyl disulfide and triphenylphosphine. nih.gov The resulting PA-derivatives are highly responsive in ESI-MS and produce characteristic product ions during tandem mass spectrometry (MS/MS), which is ideal for sensitive and selective detection using selected reaction monitoring (SRM). nih.gov This method has been shown to increase detection responses by 9 to 158-fold, with limits of detection in the low femtomole range. nih.gov
For GC-based methods, as mentioned previously, derivatization with reagents like pentafluorobenzyl bromide (PFBBr) is effective. thermofisher.com This not only improves chromatographic performance but also enhances sensitivity when using an electron capture detector (ECD), which is highly sensitive to the resulting halogenated derivative. researchgate.net
Table 2: Derivatization Reagents for Enhanced Detection
| Analytical Technique | Derivatization Reagent | Purpose |
| GC-ECD/MS | Pentafluorobenzyl bromide (PFBBr) | Increases volatility and enhances electron capture detection. thermofisher.com |
| LC-ESI-MS/MS | 2-Picolylamine (PA) | Increases ionization efficiency in positive ESI mode for enhanced MS detection. nih.gov |
| LC-ESI-MS/MS | 2-Hydrazinopyridine (HP) | Increases ionization efficiency in positive ESI mode for enhanced MS detection. nih.gov |
Environmental Fate and Degradation of 2 2 Chloropyridin 3 Yl Acetic Acid
Degradation Pathways in Various Environmental Compartments
The degradation of 2-(2-Chloropyridin-3-yl)acetic acid in the environment is expected to occur through a combination of biotic and abiotic processes. The specific pathway and rate of degradation will be influenced by the environmental compartment and its prevailing conditions.
In aqueous environments, the degradation of pyridine (B92270) and its derivatives can be influenced by factors such as pH, temperature, and the presence of microorganisms. While specific hydrolysis data for this compound is not available, studies on other pyridine compounds suggest that hydrolysis may be a relevant degradation pathway. For instance, the hydrolysis of α-chloro-substituted pyridones has been shown to be facilitated by a zwitterionic structure, which enhances the rate of reaction nih.gov. Given that this compound possesses both an acidic carboxylic group and a basic pyridine ring, its speciation in water will be pH-dependent, which could influence its susceptibility to hydrolysis and other degradation processes.
Advanced oxidation processes, such as the Fenton reaction, have been shown to be effective in degrading 2-chloropyridine (B119429) in water, achieving up to 75% degradation under optimized conditions nih.gov. This suggests that in the presence of reactive oxygen species, which can be generated photochemically or through other processes in natural waters, this compound could undergo significant degradation.
In soil, the degradation of this compound is likely to be primarily driven by microbial activity. Pyridine and many of its derivatives are known to be biodegradable by various soil microorganisms tandfonline.comresearchgate.net. Bacteria are capable of utilizing pyridines as a source of carbon and nitrogen tandfonline.com. The rate of biodegradation can be influenced by the nature and position of substituents on the pyridine ring tandfonline.com. The presence of a chlorine atom on the pyridine ring, as in 2-chloropyridine, has been observed to retard microbiological degradation compared to the parent pyridine molecule tandfonline.com.
The degradation of pyridine carboxylic acids, which are structurally related to the target compound, is also primarily microbial mdpi.com. For example, the herbicide picloram, a chlorinated pyridine carboxylic acid, has a soil half-life that can range from 167 to 513 days vt.edu. The persistence of such compounds is a key factor in their environmental risk assessment vt.eduepa.govepa.gov. The degradation of another related herbicide, (4-chloro-2-methylphenoxy)acetic acid (MCPA), was found to be faster in the topsoil horizons, which have higher microbial activity, with half-lives ranging from 4.9 to 9.6 days nih.govresearchgate.net.
The following table summarizes the soil persistence of some pyridine carboxylic acid herbicides, which can provide an indication of the potential persistence of this compound.
| Herbicide | Soil Half-life (days) | Factors Influencing Degradation |
| Picloram | 167 - 513 | Soil type, microbial activity, climate vt.edu |
| Clopyralid | 9.1 - 23.0 (initial phase) | Soil temperature, moisture, microbial community nih.gov |
| Aminopyralid | 9.1 - 23.0 (initial phase) | Soil temperature, moisture, microbial community nih.gov |
| MCPA (topsoil) | 4.9 - 9.6 | Microbial activity, organic matter content nih.govresearchgate.net |
Once in the atmosphere, pyridine and its derivatives are expected to undergo degradation primarily through reactions with hydroxyl (OH) radicals and ozone (O3) . For pyridine, the rate coefficient for the reaction with OH radicals has been determined to be (5.40 ± 0.80) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹, and with ozone to be (3.28 ± 1.70) × 10⁻²⁰ cm³ molecule⁻¹ s⁻¹ . Based on these rates, the atmospheric lifetime of pyridine with respect to reaction with OH radicals and ozone can be estimated. While specific data for this compound is not available, the presence of the carboxylic acid and chloro- substituents would likely influence its reactivity and atmospheric lifetime. The volatility of the compound will also be a key factor in determining its presence and fate in the atmosphere.
Persistence and Mobility in the Environment
The persistence and mobility of a chemical in the environment are influenced by its intrinsic properties and the characteristics of the environmental compartments oregonstate.edu. For pyridine carboxylic acid herbicides, persistence can be significant, leading to potential carryover issues in agricultural settings vt.eduvt.edumaine.gov.
The mobility of these compounds in soil is largely governed by their sorption to soil particles. The sorption of acidic herbicides like MCPA is positively correlated with soil organic carbon content and negatively with soil pH nih.govresearchgate.net. As this compound is also an acidic compound, its mobility is expected to be higher in soils with low organic matter and higher pH. The potential for leaching into groundwater is a concern for mobile and persistent herbicides awsjournal.org.
The table below provides a general overview of the expected persistence and mobility of this compound based on the behavior of related compounds.
| Environmental Compartment | Expected Persistence | Expected Mobility | Key Influencing Factors |
| Aqueous Environments | Moderate to High | High | pH, microbial activity, photolysis |
| Soil Systems | Moderate to High | Moderate to High | Soil organic matter, pH, microbial populations, climate nih.govresearchgate.netoregonstate.edu |
| Atmosphere | Low to Moderate | High (if volatile) | Reaction with OH radicals and ozone |
Biotransformation and Biodegradation Studies
The biodegradation of pyridine and its derivatives is a key process in their environmental dissipation tandfonline.comresearchgate.net. Numerous microorganisms have been identified that can degrade pyridine compounds, often through pathways involving hydroxylation of the pyridine ring researchgate.netvu.lt. The initial hydroxylation can be a critical and sometimes rate-limiting step researchgate.net. For pyridine carboxylic acids, such as picolinic acid, biodegradation by bacteria like Rhodococcus sp. has been shown to proceed via the formation of hydroxylated intermediates mdpi.com.
The transformation rate of pyridine derivatives is dependent on the nature of the substituents on the ring, with pyridine carboxylic acids generally showing higher transformation rates compared to halogenated pyridines nih.gov. This suggests that the carboxylic acid group in this compound may facilitate its biodegradation, while the chlorine atom may have an inhibitory effect. Studies on the biodegradation of the herbicide chlorpyrifos, which contains a chlorinated pyridine moiety, have identified soil bacteria capable of its degradation agriculturejournals.cz.
Photolytic Degradation
Photolytic degradation can be a significant pathway for the removal of pyridine compounds from the environment, particularly in aqueous systems and in the atmosphere. The photodegradation of 2-chloropyridine in aqueous solutions has been studied, and it has been found to mineralize completely upon prolonged UV irradiation researchgate.net. The process can lead to the formation of various intermediate products, including 2-hydroxypyridine researchgate.net.
Similarly, the photocatalytic degradation of other related compounds, such as the herbicide 2,4-dichlorophenoxyacetic acid, has been shown to be effective, with significant mineralization achieved under UV irradiation in the presence of a photocatalyst mdpi.comrsc.org. The UV absorption spectrum of pyridine suggests that it can be susceptible to photolysis . The photochemistry of pyridine carboxylic acids has also been investigated, indicating that phototransformations are a relevant process for this class of compounds. Therefore, it is plausible that this compound will undergo photolytic degradation in the environment, especially in sunlit surface waters.
Impact on Non-Target Organisms and Ecosystems
A comprehensive assessment of the impact of this compound on non-target organisms is currently hampered by a lack of specific ecotoxicological studies. To understand its potential effects, data on its toxicity to a range of representative organisms from different trophic levels would be required. This includes, but is not limited to, aquatic organisms such as algae, invertebrates (e.g., Daphnia magna), and fish, as well as terrestrial organisms like earthworms, soil microorganisms, and beneficial insects such as bees and other pollinators.
Without such data, it is not possible to determine the acute and chronic toxicity of this compound, nor its potential for bioaccumulation in organisms and biomagnification through the food chain. The potential for sublethal effects, such as impacts on reproduction, growth, and behavior, also remains unknown.
Table 1: Required Ecotoxicological Data for this compound
| Test Organism | Endpoint | Status |
|---|---|---|
| Algae (e.g., Pseudokirchneriella subcapitata) | Growth Inhibition (EC50) | Data Not Available |
| Aquatic Invertebrate (e.g., Daphnia magna) | Acute Immobilisation (EC50) | Data Not Available |
| Fish (e.g., Rainbow Trout, Zebrafish) | Acute Toxicity (LC50) | Data Not Available |
| Earthworm (e.g., Eisenia fetida) | Acute Toxicity (LC50) | Data Not Available |
| Soil Microorganisms | Nitrogen/Carbon Transformation | Data Not Available |
| Honeybee (e.g., Apis mellifera) | Acute Contact/Oral Toxicity (LD50) | Data Not Available |
Risk Assessment and Environmental Monitoring
A formal environmental risk assessment for this compound cannot be conducted without the foundational data on its environmental fate, degradation, and ecotoxicity. Such an assessment would typically involve comparing predicted environmental concentrations (PECs) with predicted no-effect concentrations (PNECs) to determine risk quotients for various environmental compartments.
Furthermore, information on established analytical methods for the detection and quantification of this compound in environmental matrices such as water, soil, and air is not currently available. The development and validation of such methods would be a prerequisite for any environmental monitoring program. Consequently, there is no available data from monitoring studies to indicate the presence or concentration of this compound in the environment.
Table 2: Key Components for Environmental Risk Assessment of this compound
| Assessment Component | Required Information | Status |
|---|---|---|
| Exposure Assessment | ||
| Degradation Pathways (Biodegradation, Photodegradation, Hydrolysis) | Half-life data (DT50) in soil, water, sediment | Data Not Available |
| Mobility in Soil | Adsorption/Desorption coefficients (Koc) | Data Not Available |
| Leaching Potential | Lysimeter/modeling studies | Data Not Available |
| Effects Assessment | ||
| Aquatic Toxicity | EC50/LC50 values for algae, daphnia, fish | Data Not Available |
| Terrestrial Toxicity | LC50 values for earthworms, soil microorganisms | Data Not Available |
| Risk Characterization | ||
| PEC/PNEC Ratios | Comparison of exposure and effects data | Not Possible |
| Environmental Monitoring | ||
| Analytical Methods | Validated methods for water, soil, air | Data Not Available |
| Monitoring Data | Field measurements of environmental concentrations | Data Not Available |
Q & A
Basic Research Questions
Q. What are the optimal laboratory synthesis methods for 2-(2-Chloropyridin-3-yl)acetic acid?
- Methodological Answer : The synthesis typically involves halogenation of pyridine derivatives followed by nucleophilic substitution or coupling reactions. For example, chlorination of 3-pyridylacetic acid precursors using reagents like POCl₃ or SOCl₂ under anhydrous conditions (60–80°C, 4–6 hours) can yield the target compound . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate high-purity product. Validate yields using HPLC or LC-MS (≥95% purity threshold) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the pyridine ring substitution pattern and acetic acid side chain. Key signals include δ ~8.5 ppm (pyridine H), δ ~3.8 ppm (CH₂COO), and δ ~170 ppm (COOH) .
- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-Cl stretch) validate functional groups .
- Mass Spectrometry : ESI-MS or HRMS provides molecular ion [M+H]⁺ at m/z 171.58 (calc. 171.04) and fragmentation patterns to confirm structure .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (Category 4 acute toxicity) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill Management : Absorb with sand/vermiculite, transfer to sealed containers, and dispose via hazardous waste protocols .
- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 10 minutes. Seek medical attention if irritation persists .
Advanced Research Questions
Q. How can SHELX software resolve crystal structure ambiguities in this compound?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å, Mo-Kα radiation) to obtain intensity data.
- Structure Solution : SHELXD (direct methods) identifies initial phases, while SHELXL refines atomic coordinates, thermal parameters, and occupancy .
- Validation : Check R-factor convergence (<5%), residual electron density (<0.3 eÅ⁻³), and Hirshfeld surface analysis for intermolecular interactions .
- Visualization : ORTEP-3 generates publication-quality thermal ellipsoid plots to depict molecular geometry .
Q. How should researchers address discrepancies in reported physicochemical properties of this compound?
- Methodological Answer :
- Data Cross-Validation : Compare experimental data (e.g., melting point, solubility) against PubChem, ECHA, and crystallographic databases .
- Reproducibility : Replicate synthesis under controlled conditions (e.g., anhydrous vs. hydrated forms) to identify batch-dependent variations.
- Advanced Analytics : Use DSC/TGA to assess thermal stability differences and DFT calculations to predict tautomeric equilibria influencing properties .
Q. What computational strategies predict the reactivity of this compound in synthetic pathways?
- Methodological Answer :
- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for nucleophilic/electrophilic attacks. Software like Gaussian or ORCA can simulate transition states for Cl substitution reactions .
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics using AMBER or GROMACS.
- SAR Studies : Dock the compound into target proteins (e.g., kinase inhibitors) using AutoDock Vina to prioritize derivatives for biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
